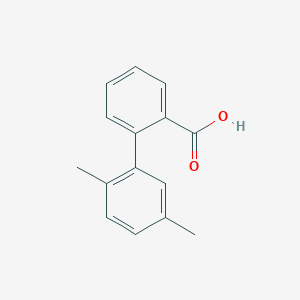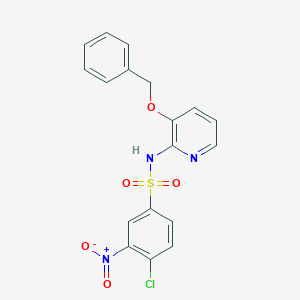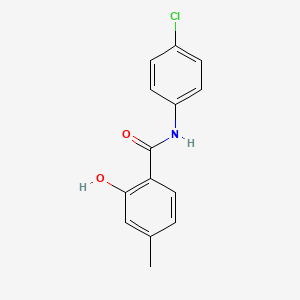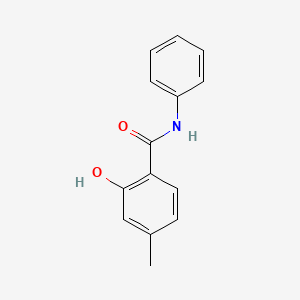
2-Hydroxy-4-methyl-N-p-tolyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methyl-N-p-tolyl-benzamide, commonly referred to as HMTPB, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of 108-110°C and a molecular weight of 261.32 g/mol. HMTPB is insoluble in water, but soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). HMTPB has been used in a variety of research applications, including drug synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
HMTPB has been used in a variety of scientific research applications. It has been used in drug synthesis and biochemistry, as well as in pharmacology. In drug synthesis, HMTPB has been used as a reactant in the synthesis of various drugs, including anti-inflammatory drugs and antifungal agents. In biochemistry, HMTPB has been used to study the structure and function of enzymes, as well as to study the effects of various compounds on enzyme activity. In pharmacology, HMTPB has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Wirkmechanismus
HMTPB acts as an inhibitor of enzymes involved in the metabolism of drugs. When HMTPB binds to an enzyme, it prevents the enzyme from catalyzing the metabolic reaction of the drug. This prevents the drug from being metabolized, resulting in higher concentrations of the drug in the body.
Biochemical and Physiological Effects
HMTPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in higher concentrations of the drug in the body. HMTPB has also been shown to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
HMTPB has several advantages and limitations for use in lab experiments. The main advantage of using HMTPB is its ability to inhibit the activity of enzymes involved in drug metabolism, resulting in higher concentrations of the drug in the body. However, HMTPB is insoluble in water, which can make it difficult to use in some experiments. Additionally, HMTPB can be toxic if ingested or inhaled, so it should be handled with care.
Zukünftige Richtungen
The potential future directions for HMTPB research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and pharmacology. Additionally, further research is needed to explore the potential toxicity of HMTPB and to identify potential therapeutic uses. Finally, research is needed to develop new synthesis methods for HMTPB that are more efficient and cost-effective.
Synthesemethoden
HMTPB is synthesized through a multi-step process. The first step involves the reaction of 4-methyl-N-p-tolyl-benzamide with hydrochloric acid in a 1:1 molar ratio in the presence of a catalyst. This reaction results in the formation of the intermediate product 2-chloro-4-methyl-N-p-tolyl-benzamide. The second step involves the reaction of the intermediate product with sodium hydroxide in a 1:1 molar ratio. This reaction results in the formation of the final product HMTPB.
Eigenschaften
IUPAC Name |
2-hydroxy-4-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-15(18)13-8-5-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQABWRMPSFQPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)




![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)


